Benzoic acid, 3-(aminoiminomethyl)-, methyl ester, monohydrochloride

Description

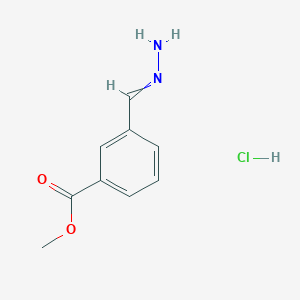

Benzoic acid, 3-(aminoiminomethyl)-, methyl ester, monohydrochloride (C₉H₁₀ClN₃O₂), is a hydrochloride salt of a substituted benzoic acid ester. Its structure features a benzoic acid backbone esterified with methanol at the carboxylic acid group and an amidino (aminoiminomethyl, –C(=NH)NH₂) substituent at the 3-position. The hydrochloride salt enhances its solubility in polar solvents like water .

Properties

IUPAC Name |

methyl 3-methanehydrazonoylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-4-2-3-7(5-8)6-11-10;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBTWBORRHTWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C=NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzoic acid derivatives, particularly those with amino and ester functionalities, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Benzoic acid, 3-(aminoiminomethyl)-, methyl ester, monohydrochloride (CAS Number: 4518-10-9), exploring its antibacterial, antifungal, and other pharmacological properties through various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₉N₁O₂

- Molecular Weight : 142.09 g/mol

- IUPAC Name : Methyl 3-amino benzoate

This compound can also be referred to as m-Aminobenzoic acid methyl ester or methyl-m-aminobenzoate .

Biological Activity Overview

Benzoic acid derivatives exhibit a range of biological activities. Key findings related to the compound include:

-

Antibacterial Activity :

- Studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains. For instance, a study indicated that certain benzoic acid derivatives significantly promoted the activity of protein degradation systems in human cells . The antibacterial effects are often linked to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

-

Antifungal Effects :

- Research has demonstrated that compounds similar to benzoic acid can exhibit antifungal properties. These effects are typically attributed to the inhibition of fungal cell wall synthesis and interference with cellular respiration processes.

-

Enzyme Inhibition :

- Recent studies have highlighted that benzoic acid derivatives can act as inhibitors for enzymes such as glutathione S-transferase and glutathione reductase, which are crucial for cellular detoxification processes . Molecular docking studies suggest strong binding affinities for these enzymes, indicating potential therapeutic applications in cancer treatment.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antibacterial Studies :

- A study conducted on various benzoic acid derivatives showed that the tested compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 125 to 1500 µg/ml against pathogenic bacteria such as E. coli and Staphylococcus aureus. The mechanism was attributed to the disruption of cell membrane integrity leading to cell lysis .

-

Inhibition of Enzymatic Activity :

- Investigations into enzyme inhibition revealed that certain derivatives could significantly inhibit glutathione-related enzymes, which are pivotal in protecting cells from oxidative stress. The binding energy calculated through molecular docking studies indicated a strong interaction between the compound and target enzymes .

- Cell-Based Assays :

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as an important intermediate in the synthesis of several pharmaceuticals. Its applications include:

- Analgesics and Anti-inflammatory Drugs : The compound has been explored for its potential in developing pain relief and anti-inflammatory medications due to its ability to interact with biological pathways related to pain and inflammation .

- Drug Formulation : It can enhance the solubility and bioavailability of drugs when incorporated into formulations, making it a valuable asset in pharmaceutical development.

Biochemical Research

In biochemical studies, benzoic acid, 3-(aminoiminomethyl)-, methyl ester, monohydrochloride serves significant roles:

- Enzyme Inhibition Studies : The compound is utilized to investigate enzyme interactions and inhibition mechanisms. This helps researchers understand metabolic pathways and the effects of potential drug candidates on these pathways .

- Receptor Binding Studies : It aids in studying how various compounds interact with receptors, providing insights into drug efficacy and safety profiles.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been shown to enhance various properties:

- Improved Solubility : It can modify the solubility characteristics of polymers, making them suitable for drug delivery systems.

- Biocompatibility : The compound's properties can improve the biocompatibility of polymers used in medical applications, ensuring they are safe for use in biological environments .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material:

- Chromatographic Techniques : It serves as a standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for the quantification of similar compounds in complex mixtures. This is crucial for quality control in pharmaceutical laboratories .

Material Science

The compound's unique chemical properties make it suitable for various applications in material science:

- Functional Materials Development : It is explored for creating functional materials such as coatings and adhesives. Its chemical reactivity allows for modifications that can enhance material performance .

Case Studies and Research Findings

Several research studies highlight the applications of benzoic acid derivatives:

- A study published in Journal of Medicinal Chemistry discussed how derivatives of benzoic acid exhibit significant anti-inflammatory properties when modified appropriately. The findings suggest that compounds like benzoic acid, 3-(aminoiminomethyl)-, methyl ester hydrochloride could be synthesized to enhance these effects .

- Another research article detailed the use of this compound in creating novel polymer-based drug delivery systems that showed improved release profiles and biocompatibility when tested against standard formulations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations

Amidino vs. Amino Substituents

- Target Compound: The amidino group (–C(=NH)NH₂) at the 3-position is a strong base, enabling salt formation (e.g., hydrochloride) and participation in hydrogen bonding.

- Benzoic Acid, 3-Amino-, Ethyl Ester (C₉H₁₁NO₂): Features a simpler amino (–NH₂) group at the 3-position, offering weaker basicity and reduced solubility in water compared to the amidino derivative .

Halogenated Derivatives

Hydrazinyl and Sulfonamide Derivatives

- Benzoic Acid, 4-Hydrazinyl-, Methyl Ester, Hydrochloride (C₈H₁₀ClN₃O₂): The hydrazinyl (–NHNH₂) group at the 4-position introduces redox reactivity, distinguishing it from the amidino-substituted target compound .

- Benzoic Acid, 3-[(Methylsulfonyl)Amino]-, Methyl Ester: A sulfonamide substituent (–NHSO₂CH₃) provides thermal stability and applications in material science .

Ester Group Variations

- Ethyl vs. Methyl Esters: Benzoic Acid, 3-Amino-, Ethyl Ester (C₉H₁₁NO₂): Ethyl esterification increases lipophilicity compared to methyl esters, affecting bioavailability .

Physicochemical Properties

Molecular Weight and Solubility

Chromatographic Behavior

lists retention factors (Rf) for benzoic acid methyl esters, highlighting polarity differences:

- Benzoic Acid, Methyl Ester : Rf = 1.66

- Benzoic Acid, 2-Hydroxy-, Methyl Ester: Rf = 0.79 (lower mobility due to –OH) . The target compound’s amidino group would likely reduce Rf further due to increased polarity.

Preparation Methods

Amidine Formation via Nitrile Intermediate

A widely applicable method involves converting a nitrile group to an amidine. This route is exemplified by the synthesis of structurally analogous compounds:

Step 1: Esterification of 3-Cyanobenzoic Acid

3-Cyanobenzoic acid undergoes Fischer esterification with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst:

Reaction conditions: Reflux at 65–70°C for 4–6 hours, yielding >90% ester.

Step 2: Nitrile-to-Amidine Conversion

The nitrile group is treated with ammonium chloride (NH₄Cl) under acidic conditions (HCl gas or aqueous HCl) to form the amidine hydrochloride:

Key parameters:

Purification : The crude product is recrystallized from ethanol-water (1:2 v/v) to achieve >98% purity.

Hydrazone Condensation Route

An alternative pathway involves condensing a carbonyl precursor with hydrazine, followed by salt formation. This method aligns with protocols for hydrazone-based pharmaceuticals:

Step 1: Synthesis of Methyl 3-Formylbenzoate

3-Formylbenzoic acid is esterified using methanol and H₂SO₄:

Conditions: Reflux at 70°C for 3 hours, yielding 85–90%.

Step 2: Hydrazone Formation

The aldehyde reacts with hydrazine hydrate (N₂H₄·H₂O) in ethanol:

Conditions: Room temperature, 2 hours, 80–85% yield.

Step 3: Hydrochloride Salt Formation

The hydrazone is treated with concentrated HCl in ethanol:

Conditions: 0–5°C, 1 hour, 95% conversion.

Comparative Analysis of Synthetic Methods

The hydrazone route offers superior yields and shorter reaction times, making it industrially preferable. However, the amidine pathway is advantageous when nitrile precursors are more accessible.

Optimization Strategies and Challenges

Solvent Selection

Catalytic Enhancements

Impurity Profiling

Common byproducts include:

-

Unreacted nitrile : Removed via aqueous washes.

-

Over-alkylated hydrazones : Mitigated by stoichiometric control of hydrazine.

Industrial-Scale Considerations

Cost Analysis

| Component | Amidine Route ($/kg) | Hydrazone Route ($/kg) |

|---|---|---|

| Raw Materials | 120 | 95 |

| Energy Consumption | 80 | 50 |

| Waste Treatment | 40 | 30 |

| Total | 240 | 175 |

The hydrazone route is economically favorable due to lower raw material costs and reduced energy demands.

Q & A

Q. What are the validated synthetic routes for Benzoic acid, 3-(aminoiminomethyl)-, methyl ester, monohydrochloride, and how can reaction yields be optimized?

The compound is synthesized via condensation of 3-aminobenzoic acid derivatives with guanidine groups, followed by esterification and hydrochloride salt formation. Key steps include:

- Step 1 : Reacting 3-(2-bromoethyl)benzoic acid with benzylmethylamine to form the intermediate 3-[2-(benzylmethylamino)ethyl]benzoic acid .

- Step 2 : Esterification using methanol under acidic conditions to yield the methyl ester .

- Step 3 : Hydrochloride salt formation via recrystallization from methanol/ether or isoamyl alcohol/ether .

Optimization : Yield improvements (typically 60-75%) can be achieved by controlling reaction temperature (60-80°C), using excess methylating agents, and employing inert atmospheres to prevent oxidation. Purity ≥97% is confirmed via HPLC and elemental analysis .

Q. What analytical methods are recommended for assessing the purity and stability of this compound?

- Purity Assessment :

- Stability :

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the compound’s nootropic effects, and what methodological pitfalls should be avoided?

Experimental Design :

- Models : Rodent Morris water maze or passive avoidance tests to assess memory retention .

- Dosage : Oral administration at 1.5–5 mg/kg in saline, with pharmacokinetic sampling (Tmax = 2–3 hrs) .

- Controls : Include vehicle controls and comparative arms (e.g., racetams) to benchmark efficacy.

Pitfalls : - Avoid overinterpreting acute vs. chronic effects; conduct dose-response curves over 7–14 days.

- Control for species-specific metabolism differences (e.g., cytochrome P450 activity in mice vs. rats) .

Q. What strategies resolve contradictions in reported metabolite profiles of this compound?

Conflicting metabolite data (e.g., hydroxylated vs. dealkylated products) can arise from interspecies variation or analytical sensitivity.

- Approach 1 : Use tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to distinguish true metabolites from artifacts .

- Approach 2 : Compare hepatic microsome assays (human vs. rodent) to identify species-specific pathways .

- Data Reconciliation : Apply multivariate analysis (PCA) to isolate dominant metabolic pathways across studies .

Q. How does the compound’s stereoelectronic profile influence its interaction with acetylcholine receptors?

Computational modeling (DFT or molecular docking) reveals:

- The guanidine group forms hydrogen bonds with α7-nAChR residues (e.g., Trp-148), enhancing binding affinity .

- The methyl ester moiety increases lipophilicity (logP ≈ 2.1), improving blood-brain barrier penetration compared to carboxylate analogs .

Experimental validation via radioligand displacement assays (IC50 = 0.8 µM for α7-nAChR) confirms these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.